molecular formula C30H36N2O5 B12143435 1-[2-(Diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenz o[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenz o[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12143435
M. Wt: 504.6 g/mol
InChI Key: PMMBKPPLCGQTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenz o[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenz o[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multiple steps, including the formation of the pyrrolin-2-one core, the introduction of the diethylaminoethyl group, and the attachment of the methoxybenzofuran moiety. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenz o[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group or other reactive sites on the molecule.

    Reduction: This can be used to alter the carbonyl group or other reducible functionalities.

    Substitution: This reaction can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenz o[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 1-[2-(Diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenz o[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenz o[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: shares similarities with other pyrrolin-2-one derivatives and compounds containing the methoxybenzofuran moiety.

    Other similar compounds: include those with diethylaminoethyl groups or tert-butylphenyl groups, which may exhibit similar chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H36N2O5

Molecular Weight

504.6 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C30H36N2O5/c1-7-31(8-2)16-17-32-25(19-12-14-21(15-13-19)30(3,4)5)24(27(34)29(32)35)26(33)23-18-20-10-9-11-22(36-6)28(20)37-23/h9-15,18,25,34H,7-8,16-17H2,1-6H3

InChI Key

PMMBKPPLCGQTCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.